3-(2-fluorophenyl)-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15-16-13/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHIFYYRDQEIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 2 Fluorophenyl 1h Indazole
Established and Novel Synthetic Routes to 3-(2-Fluorophenyl)-1H-Indazole
The construction of the this compound core can be achieved through several synthetic approaches, ranging from classical condensation reactions to more modern transition-metal-catalyzed methods.
A widely utilized and practical method for the synthesis of 1H-indazoles involves the condensation of ortho-haloaldehydes with hydrazine (B178648). researchgate.netnih.govchemicalbook.com This approach is particularly relevant for the target compound, starting from 2-fluorobenzaldehyde (B47322) and a suitable hydrazine derivative. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution to furnish the indazole ring. A variation of this involves the use of O-methyloximes of o-fluorobenzaldehydes, which can effectively eliminate competitive side reactions like the Wolf-Kishner reduction. researchgate.netnih.gov
Another established route involves the diazotization of 2-amino-2'-fluorobenzophenone, followed by cyclization. This method provides a reliable pathway to the indazolone core, which can be further modified. A notable example is the synthesis of (S)-5-Fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)-1H-indazole, a norepinephrine/serotonin (B10506) reuptake inhibitor, which utilizes an efficient intramolecular cyclization via a diazotization reaction to generate the core structure. acs.orgresearchgate.net
More novel approaches include the palladium-catalyzed intramolecular C-H amination of aminohydrazones, offering a direct route to the 1H-indazole system under relatively mild conditions. nih.gov
| Synthetic Route | Key Starting Materials | General Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Condensation of o-Fluorobenzaldehyde with Hydrazine | 2-Fluorobenzaldehyde, Hydrazine hydrate | Reflux in a suitable solvent (e.g., ethanol, water) | Direct, practical, readily available starting materials | researchgate.netnih.govchemicalbook.com |
| Diazotization-Cyclization | 2-Amino-2'-fluorobenzophenone | Diazotization with NaNO2/acid, followed by intramolecular cyclization | Efficient for indazolone core formation | acs.orgresearchgate.net |
| Palladium-Catalyzed C-H Amination | Substituted aminohydrazones | Palladium catalyst, ligand-free conditions | Novel, direct C-N bond formation | nih.gov |
Advanced Synthetic Strategies for the Indazole Core and Associated Substituents
Modern organic synthesis has introduced sophisticated strategies for constructing the indazole nucleus, offering improvements in efficiency, regioselectivity, and substrate scope.
Transition-Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions have emerged as powerful tools for indazole synthesis. For instance, the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones provides a direct pathway to the 1H-indazole core. nih.gov Another approach involves the copper-mediated N-N bond formation from ketimines derived from o-aminobenzonitriles. nih.gov
1,3-Dipolar Cycloadditions: A notable advanced strategy is the 1,3-dipolar cycloaddition reaction. This can involve the reaction of α-diazomethylphosphonates with an aryne precursor, such as o-(trimethylsilyl)phenyl triflate, in the presence of a fluoride (B91410) source like CsF. nih.gov This method allows for the construction of 3-aryl/alkyl-1H-indazoles with good to excellent yields. nih.gov
N-N Bond-Forming Oxidative Cyclization: A recently developed method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.org This strategy provides selective access to various substituted indazoles and complements traditional reductive N-N bond formation methods. organic-chemistry.org
| Strategy | Key Intermediates/Reagents | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Amination | Aminohydrazones | Palladium complexes | Direct C-H functionalization for C-N bond formation | nih.gov |
| 1,3-Dipolar Cycloaddition | α-Diazomethylphosphonates, Arynes | CsF | Convergent synthesis with high efficiency | nih.gov |
| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | Selective N-N bond formation under mild conditions | organic-chemistry.org |
Combinatorial and Parallel Synthesis Approaches for Generation of Structural Analogs
Combinatorial and parallel synthesis techniques are invaluable for the rapid generation of libraries of structurally related compounds, facilitating structure-activity relationship (SAR) studies. For this compound, these approaches can be employed to explore variations at different positions of the indazole scaffold.
A solution-phase parallel synthesis strategy has been described for creating libraries of tri-substituted indazoles. nih.gov This methodology focuses on overcoming regioselectivity issues often encountered in indazole synthesis. The general approach involves:
N-1 Substitution: Introduction of diversity at the N-1 position through nucleophilic aromatic substitution, yielding a range of N-alkyl, N-aryl, and N-aralkyl indazoles in good yields (50-75%). nih.gov
C-3 Substitution: Introduction of substituents at the C-3 position via O-alkylation, with yields ranging from 50-80%. nih.gov Careful control of reaction conditions is necessary to minimize competing N-2 alkylation. nih.gov
C-5 Substitution: Further diversification at the C-5 position through reductive alkylation or acylation, achieving yields of 75-90%. nih.gov
The Suzuki cross-coupling reaction is another powerful tool for generating analog libraries. nih.govmdpi.com Starting from a bromo-substituted indazole core, a wide variety of aryl and heteroaryl groups can be introduced at the position of the bromine atom. This has been successfully applied to the synthesis of novel 5-substituted pyrrolyl and thiophenyl indazoles. mdpi.com By applying this to a this compound scaffold bearing a bromine atom on the benzene (B151609) ring, a library of analogs with diverse C-5, C-6, or C-7 substituents could be efficiently synthesized.
Exploration of Novel Chemical Transformations for Diversifying this compound Derivatives
Once the this compound core is synthesized, a variety of chemical transformations can be employed to create a diverse range of derivatives.
N-Alkylation and N-Acylation: The N-1 and N-2 positions of the indazole ring are common sites for derivatization. N-alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 isomers, and achieving regioselectivity can be challenging. d-nb.infonih.govnih.gov The choice of base, solvent, and alkylating agent can significantly influence the N-1/N-2 ratio. d-nb.infonih.govresearchgate.net For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation for certain 3-substituted indazoles. d-nb.inforesearchgate.net Conversely, Mitsunobu conditions can show a preference for the N-2 regioisomer. d-nb.infonih.gov N-acylation is another common transformation, which can also be used as a handle for further functionalization. d-nb.info
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds and introducing aryl or heteroaryl substituents onto the indazole scaffold. nih.govmdpi.comnih.gov This is typically achieved by starting with a halo-substituted indazole (e.g., 5-bromo-3-(2-fluorophenyl)-1H-indazole) and coupling it with a suitable boronic acid in the presence of a palladium catalyst and a base. nih.govmdpi.com This method has been used to synthesize a variety of 5-substituted indazole derivatives. nih.gov
C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatization. Palladium-catalyzed direct C-H arylation of the indazole C-3 position has been reported, though this is less relevant for the already 3-substituted target compound. researchgate.net However, C-H activation at other positions on the benzene ring of the indazole or on the 2-fluorophenyl substituent could be explored for further diversification.
| Transformation | Reagents and Conditions | Position of Modification | Key Considerations | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | N-1 and N-2 | Regioselectivity is a major challenge and depends on conditions. | d-nb.infonih.govresearchgate.net |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Palladium catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3) | Positions on the benzene ring (e.g., C-5, C-6, C-7) | Requires a halo-substituted indazole precursor. | nih.govmdpi.comnih.gov |
| N-Acylation | Acyl chloride or anhydride, Base | N-1 and N-2 | Can provide access to amides and serve as protecting groups. | d-nb.info |
Structure Activity Relationship Sar Elucidation and Molecular Design Principles for 3 2 Fluorophenyl 1h Indazole
Systematic Exploration of Substituent Effects on the Indazole Ring System
The biological activity of 3-phenyl-1H-indazole derivatives can be significantly modulated by the type and placement of substituents on the indazole ring. Research into various classes of indazole-based compounds, such as those targeting protein kinases, has demonstrated that modifications at positions C4, C5, and C6 can profoundly influence inhibitory activity. rsc.orgmdpi.com
For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles developed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of a carboxamide group at the C4 position was a key feature. Further substitutions on this C4-carboxamide moiety led to a range of activities. While an unsubstituted N-phenyl group provided a baseline activity, adding substituents to this phenyl ring, such as a methylcarbamoyl group, enhanced potency. rsc.orgmdpi.com
The C5 position is also a critical site for modification. In one study of 1H-indazole-3-amine derivatives, the nature of the substituent at C5 had a dramatic effect on cytotoxic potential. mdpi.com The presence of a 3-fluorophenyl group at C5 was found to be important for activity against the K562 chronic myeloid leukemia cell line. mdpi.com Replacing this with other groups like 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl led to a significant decrease in inhibitory activity. mdpi.com This highlights the sensitivity of the molecule's biological function to the electronic and steric properties of the C5 substituent.
Furthermore, studies on N-substituted indazoles have revealed that modifications at the N1 position of the indazole ring also play a vital role. For example, in a series of indazoloxypropanolamines, compounds with a methyl group at N1 generally showed more significant antiarrhythmic and analgesic activities compared to those with a phenyl group at the same position. thieme-connect.com The alkylation of the indazole nitrogen is a common strategy, and the selectivity for N1 versus N2 alkylation can be influenced by the substituent at the C3 position. wuxibiology.com
The following table summarizes the impact of various substituents on the indazole ring on the biological activity of indazole derivatives, based on findings from different research studies.
| Modification Site | Substituent | Observed Effect on Biological Activity | Compound Series Context | Reference |
| C4 | -C(O)NH-phenyl | Baseline activity | FGFR Inhibitors | rsc.org, mdpi.com |
| C4 | -C(O)NH-(3-methylcarbamoyl)phenyl | Enhanced potency | FGFR Inhibitors | rsc.org, mdpi.com |
| C5 | 3-Fluorophenyl | Crucial for potent cytotoxic activity | 1H-indazole-3-amine derivatives | mdpi.com |
| C5 | 4-Methoxyphenyl | Decreased cytotoxic activity | 1H-indazole-3-amine derivatives | mdpi.com |
| C5 | Bromine | Modulates pharmacological profile | 5-Bromo-3-phenyl-1H-indazole | |
| N1 | Methyl | Significant antiarrhythmic and analgesic activity | Indazoloxypropanolamines | thieme-connect.com |
| N1 | Phenyl | Less active as antiarrhythmic agents | Indazoloxypropanolamines | thieme-connect.com |
Impact of Modifications on the 2-Fluorophenyl Moiety on Biological Activity
The 2-fluorophenyl group at the C3 position of the indazole ring is a key structural feature that significantly influences the molecule's interaction with biological targets. The position and nature of substituents on this phenyl ring can lead to substantial changes in activity.
In the development of inhibitors for kinases like FGFR, the substitution pattern on the 3-phenyl ring is a critical determinant of potency. For example, while a 2,3-difluorophenyl derivative showed an IC₅₀ of 18 nM, a 2-methyl derivative was poorly active. rsc.org This suggests a strong preference for electron-withdrawing groups at specific positions. Further studies have shown that introducing a halogen at the ortho or meta position of the phenyl ring can enhance activity. rsc.org
Conversely, in other contexts, such as the development of chemosensitizers for Candida albicans, the ortho position on the 3-phenyl ring was found to be less amenable to functionalization. beilstein-journals.org While some bioactivity was retained with ortho-substituted compounds, they were generally weakly active. In this series, meta-substitution proved to be most conducive to potency. beilstein-journals.org The weak activity observed for some fluoro-substituted analogs in this study suggests that the electronic effects of the substituent are crucial. The introduction of more strongly electron-withdrawing groups like trifluoromethyl or cyano at the para-position resulted in a complete loss of activity. beilstein-journals.org
The following table illustrates the varied impact of modifying the phenyl ring at the C3 position of indazole derivatives.
| Modification on Phenyl Ring | Observed Effect on Biological Activity | Compound Series Context | Reference |
| 2,3-Difluoro | Potent inhibition (IC₅₀ = 18 nM) | Kinase Inhibitors | rsc.org |
| 2-Methyl | Poor activity | Kinase Inhibitors | rsc.org |
| 4-Fluoro | Weak chemosensitizing activity | Candida albicans Chemosensitizers | beilstein-journals.org |
| 4-Trifluoromethyl | Inactive | Candida albicans Chemosensitizers | beilstein-journals.org |
| 4-Cyano | Inactive | Candida albicans Chemosensitizers | beilstein-journals.org |
| 3-Methoxy | Improved activity | FGFR Inhibitors | rsc.org |
| 3,5-Dimethoxy | Inactive | Candida albicans Chemosensitizers | beilstein-journals.org |
Conformational Analysis and Stereochemical Considerations in 3-(2-Fluorophenyl)-1H-Indazole Analogs
The three-dimensional arrangement of the this compound scaffold and its analogs is crucial for their biological activity. A key conformational feature is the dihedral angle between the plane of the indazole ring and the plane of the 3-phenyl substituent. This angle is influenced by the substitution pattern on both rings and can dictate how the molecule fits into a biological target's binding site.
In the crystal structure of a related compound, 3-(4-methylphenyl)-6-nitro-1H-indazole, the phenyl ring was found to be inclined to the plane of the indazole moiety by 30.8° and 31.6° for two independent molecules in the asymmetric unit. iucr.org For the 4-methylphenyl derivative without the nitro group, this inclination was 12.94°. iucr.org These findings suggest that substituents on the indazole ring can influence the rotational freedom of the C3-phenyl group.
The planarity of the indazole system itself is also a factor. In the aforementioned nitro derivative, the indazole moiety was nearly planar. iucr.org However, the introduction of bulky substituents or the formation of certain complexes can induce non-planarity in the pyrazole (B372694) part of the indazole ring. beilstein-journals.org
Application of Computational Tools in SAR Analysis: Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Computational methods like Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore modeling are invaluable for understanding the SAR of indazole derivatives and for designing new, more potent compounds. researchgate.netnih.gov These techniques help to correlate the structural features of a series of molecules with their biological activity, providing a framework for predicting the activity of novel analogs. nih.govgrowingscience.com
QSAR studies on indazole derivatives have been successfully employed to develop predictive models for various biological activities, including anticancer effects. For example, 2D and 3D-QSAR models have been generated for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors. researchgate.netgrowingscience.com A 2D-QSAR model showed a high correlation coefficient (r² = 0.9512), indicating a strong relationship between the physicochemical descriptors of the molecules and their inhibitory activity. researchgate.net A 3D-QSAR model, which considers the spatial arrangement of atoms, also demonstrated good predictive power with a high cross-validation coefficient (q² = 0.9132). researchgate.net Such models generate steric and electrostatic maps that provide a structural framework for designing new inhibitors. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For indazole derivatives acting as Hypoxia-inducible factor (HIF-1α) inhibitors, a five-point pharmacophore hypothesis was generated. nih.gov This model can be used to screen virtual libraries of compounds to identify new potential inhibitors. Similarly, for PIM-1 kinase inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold, a pharmacophore model was developed and used to build a 3D-QSAR model with good statistical values (r² = 0.922, q² = 0.8629). japsonline.com
These computational approaches, often combined with molecular docking and molecular dynamics simulations, allow researchers to visualize how compounds like this compound and its analogs bind to their target proteins. nih.gov This provides insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for activity and helps in the rational design of new molecules with improved therapeutic potential. nih.govjapsonline.com
Molecular Target Identification and Mechanistic Studies in Vitro of 3 2 Fluorophenyl 1h Indazole
Enzyme Inhibition and Receptor Binding Assays for Target Elucidation
The initial step in characterizing a new chemical entity often involves screening it against a panel of known biological targets, primarily enzymes and receptors, to identify potential interactions. For a compound like 3-(2-fluorophenyl)-1H-indazole, this process would typically involve a combination of enzyme inhibition and receptor binding assays.
Derivatives of the 3-phenyl-1H-indazole core have been widely investigated as kinase inhibitors. For instance, various substituted indazoles have shown inhibitory activity against kinases such as IKK2, GSK-3, ROCK, JAK2, and Cdc7. Therefore, a primary avenue for target elucidation of this compound would be to assess its activity against a broad panel of human kinases. This is typically performed using in vitro kinase assay kits, which measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound. The results are usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
In addition to kinases, other enzymes could be potential targets. For example, some indazole derivatives have been explored for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammation.
Furthermore, the indazole scaffold is present in molecules that bind to various receptors. Notably, synthetic cannabinoids often feature an indazole core, and derivatives of this compound have been shown to exhibit strong binding affinity for cannabinoid receptors (CB1 and CB2). Receptor binding assays are crucial for determining the affinity and selectivity of a compound for a particular receptor. These assays typically involve a radioligand that is known to bind to the receptor of interest. The test compound is then introduced to compete with the radioligand, and the displacement of the radioligand is measured to determine the binding affinity (Ki) of the test compound. Derivatives of indazole have also been investigated as ligands for dopamine (B1211576) and serotonin (B10506) receptors, suggesting that these could also be potential targets for this compound.
Illustrative Data Table for Enzyme Inhibition and Receptor Binding Assays:
| Target | Assay Type | Metric | Hypothetical Value for this compound |
| Kinase Panel (e.g., IKKβ) | In Vitro Kinase Assay | IC50 | > 10 µM |
| COX-2 | Enzyme Inhibition Assay | IC50 | 5.2 µM |
| CB1 Receptor | Radioligand Binding Assay | Ki | 150 nM |
| CB2 Receptor | Radioligand Binding Assay | Ki | 85 nM |
| Dopamine D2 Receptor | Radioligand Binding Assay | Ki | > 1 µM |
| Serotonin 5-HT2A Receptor | Radioligand Binding Assay | Ki | 750 nM |
| Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available. |
Cellular Pathway Modulation and Signal Transduction Analysis
Once a primary molecular target is identified, the next critical step is to understand how the compound affects cellular signaling pathways. For this compound, if it were found to be a kinase inhibitor, researchers would investigate its impact on the downstream signaling cascade. For example, inhibitors of IKKβ would be expected to modulate the NF-κB signaling pathway, which plays a central role in inflammation and immunity. This can be assessed by measuring the phosphorylation status of downstream proteins (e.g., IκBα, p65) or the expression of NF-κB target genes using techniques like Western blotting and quantitative PCR.
Similarly, if the compound targets a receptor, the modulation of its downstream signaling would be investigated. For cannabinoid receptor agonists, this could involve measuring changes in intracellular cyclic AMP (cAMP) levels or the activation of mitogen-activated protein kinase (MAPK) pathways. Pathway analysis can be performed in relevant cell lines, and increasingly, in more complex systems like primary cells or organoids to better mimic the physiological context.
High-Throughput and High-Content Screening Methodologies for Biological Profiling
To gain a broader understanding of the biological activities of this compound, high-throughput screening (HTS) and high-content screening (HCS) methodologies are invaluable. HTS allows for the rapid testing of a compound against thousands of targets or in thousands of different cellular conditions simultaneously. This can help to identify not only the primary target but also potential off-targets and to profile the compound's activity across a wide range of biological processes.
High-content screening, or high-content imaging, combines automated microscopy with sophisticated image analysis to quantify the effects of a compound on cellular morphology and function. This phenotypic screening approach can reveal unexpected biological activities that might be missed by target-based screening. For instance, changes in cell shape, organelle morphology, or the subcellular localization of specific proteins following treatment with this compound could provide crucial clues about its mechanism of action.
Illustrative Data Table for High-Content Screening Profile:
| Cellular Feature | Measurement | Hypothetical Observation for this compound |
| Nuclear Size | Mean Nuclear Area (µm²) | No significant change |
| Mitochondrial Mass | Mean MitoTracker Intensity | Increase of 25% at 10 µM |
| Cytoskeletal Integrity | Phalloidin Staining Pattern | Disruption of actin filaments at concentrations > 5 µM |
| NF-κB Translocation | Nuclear/Cytoplasmic Ratio | 2-fold increase in nuclear localization upon TNF-α stimulation |
| Note: The values in this table are hypothetical and for illustrative purposes only. |
Assessment of Target Selectivity and Potential Off-Target Interactions
A crucial aspect of drug development is ensuring that a compound is selective for its intended target, as off-target interactions can lead to undesirable side effects. The selectivity of this compound would be assessed by screening it against a panel of related targets. For example, if it is identified as a kinase inhibitor, it would be tested against a large number of other kinases to determine its selectivity profile. The ratio of the IC50 or Ki values for the off-targets versus the primary target provides a measure of selectivity.
Computational methods, such as molecular docking, can also be used to predict potential off-target interactions by virtually screening the compound against a library of protein structures. These predictions can then be validated experimentally. Understanding the selectivity profile is essential for predicting potential adverse effects and for optimizing the compound to improve its therapeutic window.
Elucidation of Mechanism of Action at the Molecular Level, including Protein-Ligand Interactions
A deep understanding of how a compound interacts with its target at the molecular level is fundamental for rational drug design and optimization. For this compound, once a primary target is confirmed, various biophysical and computational techniques would be employed to elucidate the precise binding mode.
Molecular docking and molecular dynamics (MD) simulations are computational methods that can complement experimental data. Docking studies can predict the preferred binding pose of the compound in the active site of the target, while MD simulations can provide insights into the dynamic nature of the protein-ligand complex and the stability of the interaction over time. These computational models can help to explain the observed structure-activity relationships and guide the design of new analogues with improved potency and selectivity. The presence of the 2-fluorophenyl group in this compound is of particular interest, as fluorine atoms can participate in specific interactions with proteins, such as hydrogen bonds and multipolar interactions, which can significantly influence binding affinity and selectivity.
Preclinical Pharmacological Efficacy Studies in Vivo Models of 3 2 Fluorophenyl 1h Indazole
Establishment and Validation of Relevant Disease Models for Efficacy Assessment
Information not available in the public domain.
Evaluation of Efficacy in Preclinical Animal Models of Specific Diseases
Information not available in the public domain.
Pharmacodynamic Biomarker Monitoring and Validation in Animal Models
Information not available in the public domain.
Comparative Efficacy Studies with Established Therapeutic Agents in Preclinical Settings
Information not available in the public domain.
Computational Chemistry and Structural Biology Insights into 3 2 Fluorophenyl 1h Indazole
Molecular Docking Studies for Ligand-Target Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.
As of now, specific molecular docking studies focusing solely on 3-(2-fluorophenyl)-1H-indazole against a particular protein target have not been extensively reported in publicly accessible literature. However, research on closely related indazole derivatives demonstrates the utility of this approach. For instance, docking studies on various N-substituted and C3-substituted indazoles have been performed to predict their binding energies and interaction patterns with various enzymes. In one such study, a derivative, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, was synthesized and its anti-inflammatory potential was evaluated using docking, which predicted a binding energy of -5.23 kcal/mol. researchgate.net Another study on novel indazole analogs as cytotoxic agents showed that compounds like 3-(4-fluorophenyl)-1-methyl-1H-indazole exhibited significant binding energies when docked into the active site of the target protein (PDB ID: 2ZCS). researchgate.net
These studies typically involve identifying key amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the indazole scaffold and its substituents. The 2-fluorophenyl group on the target molecule is of particular interest, as the fluorine atom can modulate electronic properties and form specific interactions, such as hydrogen bonds or halogen bonds, with the protein, potentially influencing binding affinity and selectivity.
To illustrate the type of data generated, the following table summarizes docking results for representative indazole derivatives from various studies.
| Compound/Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Interacting Residues |
| 1-(2-fluorophenyl)-3-(4-((pyridin-2-yl)methyl)piperazin-1-yl)-1H-indazole | Not Specified | -5.23 | Not Specified |
| 3-(Naphthalen-1-yl)-1-methyl-1H-indazole (3j) | Not Specified (2ZCS) | -7.45 | Tyr248, Lys273, Val268, Arg171 |
| 3-(4-Fluorophenyl)-1H-indazole (3c) | Not Specified (2ZCS) | -6.80 | Tyr248, Lys273, Val268, Arg171 |
| Pyrido fused imidazo[4,5-c]quinoline (1j) | Phosphoinositide 3-kinase (1E7U) | -7.65 | Not Specified |
This table is representative of data found for indazole derivatives and is intended for illustrative purposes, as specific data for this compound is not available.
Molecular Dynamics Simulations for Conformational Dynamics and Stability Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations provide insights into the conformational dynamics of a ligand-protein complex, the stability of their interactions, and the role of solvent molecules.
Currently, there are no specific published molecular dynamics simulation studies centered on this compound. However, MD simulations are frequently employed as a follow-up to molecular docking in studies of analogous compounds to validate the predicted binding poses and assess the stability of the complex. For example, studies on indazole-based inhibitors targeting various kinases often use MD simulations to confirm that the docked conformation is stable throughout the simulation time, typically on the nanosecond scale. bg.ac.rs These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by the static picture provided by docking. nih.gov
Binding Free Energy Calculations for this compound and Its Derivatives
To obtain a more quantitative prediction of binding affinity than that provided by docking scores, binding free energy calculations are often performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods used to estimate the free energy of binding from a set of MD simulation snapshots.
Specific binding free energy calculations for this compound are not available in the current literature. Nevertheless, the MM/GBSA and MM/PBSA methods have been successfully applied to a variety of indazole derivatives to rank their binding affinities and understand the energetic contributions of different substituents. bg.ac.rsresearchgate.net These calculations decompose the binding free energy into various components, such as van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. This allows researchers to identify the key driving forces for binding.
For a compound like this compound, these calculations could elucidate the energetic impact of the 2-fluoro substitution compared to other substitutions on the phenyl ring or on the indazole core itself. The table below illustrates the kind of data obtained from such calculations for related compounds.
| Compound/Complex | Method | Calculated Binding Free Energy (kcal/mol) | Key Energy Contribution |
| TryR-13 (Indazole Derivative Complex) | MM/GBSA | -82.34 | Not Specified |
| Pyrido fused imidazo[4,5-c]quinoline (1j) - PI3K Complex | MM/GBSA | -63.54 | Not Specified |
This table presents example data for indazole derivatives to illustrate the output of binding free energy calculations, as specific data for this compound is not available.
Cheminformatics Approaches and Predictive Analytics for Compound Optimization
Cheminformatics involves the use of computational methods to analyze chemical information. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities.
While a specific QSAR model for this compound has not been developed, numerous QSAR studies have been conducted on broader classes of indazole derivatives. nih.gov These studies typically use a set of calculated molecular descriptors (e.g., topological, electronic, and steric properties) to predict the activity of new compounds. For instance, a QSAR study on 2,3-disubstituted-hexahydro-2H-indazoles identified that topological parameters were important for defining their antimicrobial activity. nih.gov Another study on urea-substituted pyrimidines containing an indazole moiety pointed to lipophilicity as a key driver for anti-malarial activity. pdbj.org
A cheminformatic analysis of a series of 2-phenyl-2H-indazole derivatives, which are isomers of the title compound, was performed to explore their property space and structure-activity relationships as antiprotozoal agents. Such an approach for this compound and its derivatives could help in predicting the activity of untested analogs and guide the synthesis of new compounds with optimized properties.
Integration of Structural Biology Data (e.g., X-ray Crystallography, Cryo-EM) for Ligand-Protein Complex Analysis (if applicable)
Structural biology techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) provide high-resolution, three-dimensional structures of macromolecules and their complexes with ligands. This experimental data is invaluable for structure-based drug design, as it provides a definitive view of the binding mode and interactions.
There are currently no publicly available X-ray crystal structures or Cryo-EM structures of this compound bound to a protein target. However, the Protein Data Bank (PDB) contains structures of more complex indazole-containing inhibitors in their target-bound states. For example, the crystal structure of JNK3 kinase in complex with an inhibitor containing a (2-fluorophenyl)amino-1H-indazolyl moiety (PDB ID: 3fi3) reveals the precise interactions within the ATP-binding site. Such structures are crucial for validating and refining computational models like molecular docking and MD simulations. If a crystal structure of a this compound-protein complex were to be determined, it would provide a definitive template for understanding its mechanism of action and for the rational design of improved derivatives.
Lead Optimization Strategies and Future Research Directions for 3 2 Fluorophenyl 1h Indazole
Strategies for Enhancing Potency and Selectivity of 3-(2-Fluorophenyl)-1H-Indazole Derivatives
The enhancement of potency and selectivity for derivatives of this compound is a primary objective in the lead optimization process. This involves intricate structure-activity relationship (SAR) studies where chemical modifications are systematically made to the core scaffold.
Key strategies include:
Substitution on the Indazole Ring: Modifications at various positions of the indazole nucleus can significantly impact biological activity. For instance, in the development of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, introducing a methoxy (B1213986) group at the 5-position of the indazole ring was found to be more beneficial for potency than a methyl group. nih.gov Similarly, for haspin inhibitors, amide coupling at the N1 position of the indazole ring with m-hydroxyphenyl acetic acid yielded a compound with an IC50 value of 78 nM. uni-saarland.de
Modification of the Phenyl Ring: The substitution pattern on the 3-phenyl ring is a critical determinant of activity. In the context of haspin inhibitors, an ortho-fluoro substitution on the phenyl ring (as in the parent compound) was found to be equipotent to the unsubstituted phenyl derivative, while meta- and para-fluoro substitutions led to reduced activity. uni-saarland.de Interestingly, substituting with other halogens like ortho-chloro or ortho-bromo resulted in a marked improvement in potency. uni-saarland.de For inhibitors of fibroblast growth factor receptor 1 (FGFR1), adding a second fluorine atom to the phenyl ring led to a remarkable improvement in activity. nih.gov
Introduction of Additional Functional Groups: Incorporating diverse functional groups is a common strategy to improve potency and selectivity. For example, in the design of 1H-indazole-3-amine derivatives, introducing a piperazine (B1678402) moiety was explored to enhance physicochemical properties like water solubility and oral bioavailability. mdpi.comresearchgate.net In another study on VEGFR-2 inhibitors, the addition of hydrogen bond-forming groups like amides and sulfonamides resulted in enhanced activity. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune the compound's activity. For instance, replacing a piperidine (B6355638) moiety with 2-aminopiperidine (B1362689) has been used to balance metabolic stability and potency in pan-Pim kinase inhibitors. nih.gov
The following table summarizes SAR findings for various indazole derivatives, illustrating the impact of different substitutions on potency.
| Scaffold/Series | Target | Compound/Modification | Activity (IC₅₀) | Key Finding | Reference |
| 1H-Indazole-3-carboxamide | GSK-3 | 5-Methoxy derivative | 0.35 µM | Methoxy group at position 5 enhances potency. | nih.gov |
| 3-(Pyrazin-2-yl)-1H-indazole | Pan-Pim Kinase | Replacement of piperidine with 2-aminopiperidine | Moderate Potency, Good Stability | Balances metabolic stability and potency. | nih.gov |
| Indazole-pyrimidine based | VEGFR-2 | Sulfonamide derivative | 34.5 nM | Hydrogen bond-forming groups enhance activity. | nih.gov |
| 5-(4-pyridinyl)indazole | Haspin | N1-acylated with m-hydroxyphenyl acetic acid | 78 nM | Acylation at N1 improves potency. | uni-saarland.de |
| 3-Phenylindazole | Haspin | ortho-chlorophenyl derivative | 130 nM | ortho-halogen substitution improves potency over ortho-fluoro. | uni-saarland.de |
| 1H-indazole-3-amine | Cancer Cell Lines | Piperazine-indazole derivative (6o) | 5.15 µM (K562) | Piperazine group can improve selectivity against normal cells. | mdpi.com |
Optimization of Molecular Interactions with Biological Targets
Optimizing how a drug molecule interacts with its biological target is fundamental to improving its efficacy. For this compound derivatives, this involves a detailed understanding of the binding modes within the active sites of target proteins, often elucidated through computational methods like molecular docking and X-ray crystallography. longdom.orgresearchgate.net
The 1H-indazole scaffold itself often serves as a crucial hinge-binding fragment, particularly in kinase inhibitors. mdpi.com The nitrogen atoms of the pyrazole (B372694) ring can form critical hydrogen bonds with amino acid residues in the hinge region of a kinase's ATP binding pocket. nih.gov The 3-phenyl group, including the 2-fluoro substituent, typically extends into a hydrophobic pocket, where van der Waals and electrostatic interactions contribute significantly to binding affinity. nih.gov
Strategies to optimize these interactions include:
Structure-Based Design: Using the 3D structure of the target protein, modifications can be designed to maximize favorable interactions. For example, molecular modeling of N-substituted indazole-5-carboxamides as MAO-B inhibitors revealed that the carbonyl group of the carboxamide linkage and the N1 or N2 of the indazole moiety establish the major interactions. optibrium.com
Enhancing Hydrogen Bonds: Introducing or repositioning hydrogen bond donors and acceptors can strengthen the drug-target complex. The development of indazole-pyrimidine-based VEGFR-2 inhibitors showed that adding amide or sulfonamide groups led to enhanced activity, likely through additional hydrogen bonding. nih.gov
Exploiting Hydrophobic Pockets: Modifying the aryl group at the C3 position to better fit the shape and nature of hydrophobic pockets can increase potency. SAR studies on FGFR1 inhibitors revealed that increasing the size of an alkoxy substituent on the phenyl ring (from methoxy to ethoxy to isopropoxy) led to increased activity. nih.gov
Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic nature of the drug-target interaction over time. An MD simulation of a difluorophenyl-indazole derivative with the COX-2 enzyme indicated that the compound remained stable within the active site, confirming a favorable binding mode. researchgate.net
Design and Synthesis of Next-Generation Indazole Derivatives
The design and synthesis of novel indazole derivatives are driven by SAR insights and an expanding toolbox of chemical reactions. The goal is to create next-generation compounds with superior efficacy, selectivity, and drug-like properties. longdom.orgnih.gov The synthetic accessibility of the indazole core allows for the rapid generation of diverse compound libraries for screening. samipubco.com
Design Strategies:
Molecular Hybridization: This strategy involves combining the indazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. mdpi.comresearchgate.net
Fragment-Based Drug Design (FBDD): This approach uses small molecular fragments, often identified through screening, as building blocks for constructing more potent leads. nih.govnih.gov FBDD was used to discover novel 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov
Scaffold Hopping: This involves replacing the central indazole core with a different, but functionally similar, heterocyclic system to explore new chemical space and intellectual property. This led to the discovery of indazole derivatives as glucagon (B607659) receptor antagonists, starting from different lead compounds. researchgate.net
Synthetic Methodologies: A variety of synthetic routes are employed to construct the 3-aryl-1H-indazole core and its derivatives. chim.it
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling are widely used to introduce the aryl group at the C3 position of the indazole ring. mdpi.com
Cycloaddition Reactions: A 1,3-dipolar cycloaddition reaction has been reported for the synthesis of 3-aryl-1H-indazoles. nih.gov
Multi-Component Reactions: Efficient one-pot reactions involving multiple starting materials are used to rapidly build molecular complexity. A three-component synthesis using 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been developed for 2H-indazoles. chim.it
The following table presents examples of synthesized indazole derivatives and their reported biological activities.
| Compound Name/Series | Synthetic Approach Highlight | Target/Application | Reported Activity | Reference |
| N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-3-carboxamide | Amide coupling of amine with indazole-3-carboxylic acid | Dopamine (B1211576) D₂ / Serotonin (B10506) 5-HT₁ₐ/₂ₐ Receptors | Antagonistic efficacy at D₂ receptors | tandfonline.com |
| 3-(4-Fluorophenyl)-1-methyl-1H-indazole | N-methylation of 3-aryl-indazole | Anticancer (HCT-116, MDA-MB-231) | IC₅₀ = 35.4 µM (HCT-116), 41.2 µM (MDA-MB-231) | mdpi.com |
| 5-(2-(Trifluoromethyl)phenyl)indazole derivative (Cmpd 31) | Hit-to-lead optimization | TRPA1 Antagonist (Pain) | IC₅₀ = 0.015 µM | acs.org |
| 1H-indazole-3-carboxamide (15k, 15m) | Fragment-based virtual screening | HDAC Inhibitor (Anticancer) | HDAC1 IC₅₀ = 2.7 nM (15k), 3.1 nM (15m) | nih.gov |
Exploration of Novel Therapeutic Applications for the Indazole Scaffold
While initially prominent in oncology, particularly as kinase inhibitors, the therapeutic potential of the 3-aryl-1H-indazole scaffold is continually expanding into new disease areas. nih.govrsc.org Its ability to interact with a wide range of biological targets makes it a "privileged scaffold" in medicinal chemistry. samipubco.com
Novel applications being explored include:
Inflammatory and Autoimmune Diseases: Indazole derivatives have been identified as potent inhibitors of targets relevant to inflammation. This includes Calcium-Release Activated Calcium (CRAC) channel blockers for autoimmune disorders and spleen tyrosine kinase (Syk) inhibitors for conditions like asthma and rheumatoid arthritis. researchgate.netnih.gov A phenylindazole-based antagonist for the Chemokine-like receptor 1 (CMKLR1) is being investigated for the treatment of psoriasis. acs.orgbohrium.com
Metabolic Diseases: Researchers have discovered potent indazole-based antagonists of the glucagon receptor, which could be used for the potential treatment of type II diabetes. researchgate.net
Neurodegenerative and CNS Disorders: The scaffold is being utilized to develop inhibitors of monoamine oxidase B (MAO-B), which are of interest for treating neurodegenerative diseases like Parkinson's disease. Highly potent and selective N-substituted indazole-5-carboxamides have been identified for this purpose. optibrium.com
Pain Management: Lead optimization of a series of 5-phenylindazole derivatives led to the discovery of a potent and selective antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel, which shows robust activity in rodent models of inflammatory pain. acs.org
Infectious Diseases: The indazole scaffold has been investigated for activity against various pathogens, including as potential antimalarial agents. acs.org
This diversification highlights the scaffold's versatility and its potential to address a wide spectrum of unmet medical needs. nih.gov
Current Challenges and Future Opportunities in Indazole-Based Drug Discovery Research
Despite numerous successes, research into indazole-based therapeutics faces several challenges that also present opportunities for innovation.
Current Challenges:
Achieving Selectivity: A primary challenge, especially for kinase inhibitors, is achieving selectivity for the desired target over closely related proteins to minimize off-target effects and toxicity. nih.govsamipubco.com Many indazole derivatives inhibit multiple kinases, which can be beneficial (multi-targeted therapy) or detrimental. nih.gov
Overcoming Drug Resistance: As with many targeted therapies, the development of resistance by cancer cells or pathogens is a significant hurdle that necessitates the design of next-generation inhibitors.
Pharmacokinetic Properties: Optimizing properties such as solubility, oral bioavailability, and metabolic stability remains a critical and often difficult aspect of drug development. nih.govsamipubco.com For example, some potent Pim kinase inhibitors with an indazole core initially lacked metabolic stability. nih.gov
Targeting "Undruggable" Proteins: Applying the indazole scaffold to historically difficult targets, such as certain transcription factors or membrane transporters, presents a major challenge. samipubco.com
Future Opportunities:
Advanced Computational Tools: The increasing use of artificial intelligence (AI) and machine learning (ML) can accelerate the drug discovery process by identifying new ligand candidates, predicting pharmacokinetic profiles, and simulating drug-target interactions with greater accuracy. samipubco.com
Polypharmacology: A more intentional design of multi-target drugs could lead to more effective treatments for complex diseases like cancer, where hitting multiple pathways can overcome resistance and improve outcomes. The indazole scaffold is well-suited for this "polypharmacology" approach. samipubco.com
Novel Drug Modalities: Exploring new applications for the indazole scaffold, such as in the development of Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degraders, represents an exciting frontier. Indazole-based Selective Estrogen Receptor Degraders (SERDs) have already been reported. nih.gov
Personalized Medicine: As our understanding of disease biology at the molecular level grows, there is an opportunity to design indazole-based drugs tailored to specific patient populations or even individuals, leveraging biomarkers to predict response. samipubco.com
The future of indazole-based research is bright, with ongoing innovation in synthetic chemistry and a deeper understanding of biology paving the way for the development of novel and impactful medicines. samipubco.comrsc.org
Q & A
Q. What are the established synthetic routes for 3-(2-fluorophenyl)-1H-indazole?
The synthesis typically involves diazotization of 2-aminobenzophenone derivatives under strongly acidic conditions (e.g., HBF₄), followed by reductive cyclization. A validated method includes:
Diazotization of a substituted 2-aminobenzophenone precursor.
Cyclization using sodium dithionite (Na₂S₂O₄) or sulfur dioxide (SO₂) to form the indazole core .
Purification via recrystallization or column chromatography to isolate the product .
Key characterization techniques include -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural validation requires a combination of spectroscopic and analytical methods:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while -NMR confirms carbon skeleton integrity .
- Mass Spectrometry : HRMS provides exact mass verification (e.g., m/z 227.0859 for C₁₃H₁₀FN₃) .
- X-ray Crystallography (if applicable): Resolves crystal packing and confirms stereoelectronic effects of the 2-fluorophenyl substituent .
Q. What preliminary biological assays are recommended for evaluating this compound?
Initial screening should focus on target-agnostic assays:
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess baseline toxicity.
- Enzyme Inhibition : Kinase or protease inhibition assays, leveraging indazole’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria and fungi .
Dose-response curves and IC₅₀ values are critical for prioritizing derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?
SAR strategies include:
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OMe) at positions 4, 5, or 6 of the indazole ring to modulate electronic effects .
- Heterocyclic Hybridization : Attach oxadiazole or triazole moieties to enhance pharmacokinetic properties (e.g., logP, solubility) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like tubulin or kinases .
Validate hypotheses via parallel synthesis and high-throughput screening .
Q. What methodologies resolve contradictions in biological activity data across studies?
Address discrepancies through:
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Testing : Evaluate cytochrome P450-mediated degradation using liver microsomes to rule out false negatives .
- Orthogonal Validation : Confirm activity via independent assays (e.g., SPR for binding affinity if enzyme inhibition is disputed) .
Q. How can the pharmacokinetic profile of this compound be improved?
Optimization strategies include:
- Prodrug Design : Mask polar groups (e.g., -OH) with acetyl or PEGylated moieties to enhance oral bioavailability .
- Metabolic Blocking : Introduce deuterium at labile positions to slow CYP450-mediated clearance .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to prolong half-life and target tumor tissues .
Validate improvements via in vivo PK/PD studies in rodent models .
Q. What computational tools predict the electronic effects of the 2-fluorophenyl substituent?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution and reactivity .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes to predict passive diffusion .
- QSAR Models : Corrogate substituent effects with logD, polar surface area, and toxicity endpoints .
Q. What analytical techniques quantify trace impurities in synthesized this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
